1-(Ethylamino)-3-phenoxypropan-2-ol
Overview
Description
1-(Ethylamino)-3-phenoxypropan-2-ol is an organic compound with a unique structure that includes both an ethylamino group and a phenoxypropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Ethylamino)-3-phenoxypropan-2-ol can be synthesized through several methods. One common approach involves the reaction of phenoxypropanol with ethylamine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. Post-reaction purification steps, including distillation and crystallization, are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethylamino)-3-phenoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyacetone, while reduction could produce ethylaminopropanol.
Scientific Research Applications
1-(Ethylamino)-3-phenoxypropan-2-ol has diverse applications in scientific research:
Pharmacology: It is used in the synthesis of new propanolamines with cardiovascular activity, similar to drugs like carvedilol.
Organic Chemistry: The compound serves as a solvent or reagent in various organic synthesis reactions.
Materials Science: It acts as a stabilizer in the production of polyurethane foams.
Intermediate Synthesis: It is used as an intermediate in the synthesis of other chemicals, contributing to the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Ethylamino)-3-phenoxypropan-2-ol involves its interaction with specific molecular targets. The compound’s ethylamino group can engage in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The phenoxypropanol moiety may interact with hydrophobic regions of proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one: Known for its stimulant properties.
N-(Benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: Used in anti-inflammatory research.
Uniqueness: 1-(Ethylamino)-3-phenoxypropan-2-ol stands out due to its dual functional groups, which confer unique reactivity and versatility in synthesis. Its ability to act as both a nucleophile and electrophile makes it valuable in various chemical transformations.
Properties
IUPAC Name |
1-(ethylamino)-3-phenoxypropan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-2-12-8-10(13)9-14-11-6-4-3-5-7-11/h3-7,10,12-13H,2,8-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOAMOYLGQYKAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(COC1=CC=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00385925 | |
Record name | 1-(ethylamino)-3-phenoxypropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00385925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58461-93-1 | |
Record name | 1-(ethylamino)-3-phenoxypropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00385925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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